3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid
Overview
Description
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O3 . It has an average mass of 316.660 Da and a monoisotopic mass of 316.011414 Da .
Synthesis Analysis
In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . It consists of a benzoic acid group attached to a phenol group via an oxygen atom. The phenol group is further substituted with a chlorine atom and a trifluoromethyl group .Chemical Reactions Analysis
A continuous flow aromatic nitration was developed with mixed acid within droplet-based microreactors . The effects of key operating parameters were characterized on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio and N/S were found to be 308 K, 1.6 and 0.57, respectively . Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .Physical and Chemical Properties Analysis
This compound has a density of 1.452g/cm3 . It has a boiling point of 374ºC at 760mmHg . The flash point is 180ºC . The exact melting point is not available .Scientific Research Applications
Development of Novel Fluorescence Probes
A study explored the synthesis of novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, which could differentiate hROS from other reactive oxygen species. These probes could specifically detect hypochlorite (-OCl) and have potential applications in studying the roles of hROS and -OCl in biological and chemical systems (Setsukinai et al., 2003).
Water Purification
Research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide demonstrated the effective mineralization of various organic compounds, including benzoic acid derivatives. This process showed potential for removing contaminants from water, highlighting an environmental application of photocatalytic degradation (Matthews, 1990).
Plant Growth-Regulating Substances
Studies on chloro- and methyl-substituted phenoxyacetic and benzoic acids revealed their physiological activity on plant growth. These compounds showed significant activity in promoting or inhibiting plant growth, depending on their chemical structure and the position of substituents on the aromatic ring, offering insights into the development of agricultural chemicals (Pybus et al., 1959).
Synthesis and Application of Polybenzoxazine
Research into the use of naturally occurring phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation demonstrated an eco-friendly approach to producing materials with suitable thermal and thermo-mechanical properties for various applications. This study highlights the potential of renewable phenolic acids in material science (Trejo-Machin et al., 2017).
Antioxidation Activity of Resins with Phenolic Derivatives
A study on the synthesis of resins with immobilized phenolic derivatives via amide bond and their antioxidation activity against the generation of hydroperoxide showcased the potential of these materials as radical scavengers. This research contributes to the development of antioxidant materials for various industrial applications (Nonaka et al., 2005).
Future Directions
Phenol derivatives, such as 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives .
Properties
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKRUAQFUNKYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028121 | |
Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63734-62-3 | |
Record name | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63734-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063734623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2-CHLORO-4-(TRIFLUOROMETHYL)PHENOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFR9214DL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid?
A1: The molecule of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid features two distinct benzene rings connected by an oxygen atom. [] This structure is confirmed through X-ray crystallography, revealing two independent molecules within the asymmetric unit. These molecules form classic carboxylic acid dimers via O—H⋯O hydrogen bonds. [] The dihedral angles between the benzene rings within each molecule are 80.7° and 68.7°, respectively. []
Q2: How can the synthesis process of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid be optimized?
A2: Research indicates that optimizing the production process for 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid can significantly reduce labor, raw material consumption, energy use, and environmental pollution. [] This optimization also enhances the yield and purity of the intermediate acifluorfen, ultimately lowering the production cost of fomesafen, a herbicide synthesized using this compound. []
Q3: Are there any studies exploring the reactions of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid in continuous flow systems?
A3: While specific details are limited in the provided abstracts, one study investigates the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid within droplet-based microreactors. [] This research likely examines the chemical kinetics of the nitration reaction under these specific conditions.
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